potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate
Description
Properties
Molecular Formula |
C8H4KN3O3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
potassium;8-oxo-7H-pyrido[2,3-d]pyridazine-3-carboxylate |
InChI |
InChI=1S/C8H5N3O3.K/c12-7-6-4(3-10-11-7)1-5(2-9-6)8(13)14;/h1-3H,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
XHRDESLCLODLCG-UHFFFAOYSA-M |
Canonical SMILES |
C1=C2C=NNC(=O)C2=NC=C1C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
Starting Materials: Typical starting materials include α,β-unsaturated esters or nitriles and hydrazine or substituted hydrazines for pyridazine ring formation. For example, condensation of α,β-unsaturated esters with malononitrile and guanidine or hydrazine derivatives leads to intermediates that can cyclize into pyrido[2,3-d]pyridazine systems.
Cyclization and Oxidation: The cyclization step is often promoted by heating or treatment with bases such as lithium, sodium, or potassium ethoxide, or strong amine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Oxidation steps convert dihydro intermediates to the corresponding 8-oxo derivatives, typically achieving yields above 80%.
Salt Formation: The potassium salt form is generally prepared by neutralization of the free acid with potassium hydroxide or potassium carbonate in an appropriate solvent, often under controlled temperature to ensure complete salt formation without decomposition.
Palladium-Catalyzed Coupling Reactions
In cases where the pyrido[2,3-d]pyridazine core is substituted, palladium-catalyzed reactions such as the Heck coupling are employed. These reactions use palladium catalysts (e.g., palladium dichloride dibenzonitrile complex) with bidentate ligands like triorthotolylphosphine or BINAP, bases such as diisopropyl ethylamine (DIEA), and solvents like tetrahydrofuran (THF) or toluene. The reaction temperatures range from 60°C to 90°C and reaction times from 10 to 16 hours.
Protection and Deprotection Strategies
Amino groups on the pyridazine or pyridine rings are often protected during synthesis to avoid side reactions. Common protecting groups include Boc (tert-butoxycarbonyl), hexadienyloxycarbonyl (Hdoc), trityl, and methoxytrityl derivatives. These groups are removed in later stages under acidic conditions to yield the free amine or corresponding salt.
Data Tables Summarizing Key Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation | α,β-unsaturated ester + malononitrile + guanidine | Room temp | 2-4 | 70-85 | Forms pyridazine intermediate |
| Cyclization | Lithium/potassium ethoxide or DBU | 50-80 | 3-6 | 80-90 | Ring closure to bicyclic system |
| Oxidation | Mild oxidants (e.g., DDQ, MnO2) | Room temp | 1-3 | >80 | Converts dihydro to 8-oxo derivative |
| Palladium-catalyzed coupling | PdCl2(dibenzonitrile), triorthotolylphosphine, DIEA, THF | 60-90 | 10-16 | 75-90 | For substituted derivatives |
| Salt formation | KOH or K2CO3 in aqueous or alcoholic solvent | 20-40 | 1-3 | Quantitative | Formation of potassium salt |
Research Outcomes and Optimization Notes
Scalability: The described methods, especially palladium-catalyzed couplings and cyclizations, have been optimized for scalability, providing cost-efficient routes with high yields and selectivity.
Selectivity: The presence of lithium carbonate as a base in coupling reactions has been shown to increase selectivity, reducing side products.
Solvent Effects: Use of solvents like THF and toluene, sometimes in combination, facilitates better solubility and reaction rates. Alternative solvents such as DMF or DMI may be used depending on substrate solubility.
Protecting Group Strategies: Acid-labile protecting groups allow for mild deprotection conditions, preserving sensitive functional groups and enabling efficient downstream modifications.
Biological Relevance: The compound and its analogs have been studied for their kinase inhibitory activity and potential therapeutic applications, which underscores the importance of efficient synthetic access.
Chemical Reactions Analysis
Types of Reactions
Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where specific substituents are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound belongs to the pyridazine-carboxylate family, which includes derivatives with modifications to the core structure or substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Notes on Commercial and Regulatory Considerations
- Pricing : this compound is priced at $1,361.00/g , reflecting its specialized use in research .
Biological Activity
Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article summarizes key findings related to its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C8H6KN3O3
- CAS Number : Not specified in the sources but can be found in chemical databases.
Research indicates that derivatives of pyrido[2,3-d]pyridazine compounds exhibit various biological activities, primarily through their interactions with specific enzymes and receptors. The following mechanisms have been identified:
- COX Inhibition : Some derivatives demonstrate dual inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For instance, a study highlighted a derivative that achieved an 82% reduction in ear edema in an animal model, showcasing its anti-inflammatory potential .
- Tyrosine Kinase Inhibition : Compounds within this class have also been shown to inhibit tyrosine kinases such as PDGFr (platelet-derived growth factor receptor) and FGFr (fibroblast growth factor receptor). These enzymes are involved in signaling pathways related to cell growth and differentiation, making them targets for cancer therapy .
Synthesis and Derivatives
The synthesis of this compound often involves multi-step reactions starting from simpler pyridine derivatives. The modifications at various positions on the pyridazine ring can significantly influence biological activity.
Table 1: Summary of Synthesis Pathways
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrido[2,3-d]pyridazine derivatives using an ear edema model. The most effective compound demonstrated potent inhibition of both COX enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Cancer Research : Research into the inhibition of tyrosine kinases has shown promising results for compounds targeting EPH receptors. These receptors are often overexpressed in tumors, indicating that this compound derivatives could serve as candidates for cancer treatment .
Q & A
Q. What are the common synthetic routes for preparing potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate?
The compound is typically synthesized via condensation reactions or multi-step functionalization of pyrido[2,3-d]pyridazine scaffolds. For example, methyl 8-oxo-7H-pyrido[2,3-d]pyridazine-3-carboxylate (a precursor) can be synthesized by cyclization of substituted pyridazine intermediates under acidic or basic conditions . Subsequent hydrolysis of the ester group and potassium salt formation yields the target compound. Key steps include optimizing reaction temperature (e.g., 80–100°C) and solvent choice (e.g., methanol or DMF) to avoid side products .
Q. How is the structural identity of this compound confirmed in academic research?
Structural characterization relies on a combination of:
- NMR spectroscopy : H and C NMR to verify the pyrido[2,3-d]pyridazine core and carboxylate moiety.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+K] ion).
- X-ray crystallography : For unambiguous confirmation of the crystal structure, particularly if polymorphic forms are suspected .
- Elemental analysis : To validate purity and stoichiometry .
Q. What preliminary biological activities are associated with this compound?
Pyrido[2,3-d]pyridazine derivatives are explored for kinase inhibition (e.g., phosphodiesterase 5 or CDK4/6) due to their structural similarity to purine-based inhibitors . Initial assays typically measure IC values against target enzymes using fluorescence polarization or radiometric assays. For example, related compounds show sub-micromolar activity in MEK/ERK pathway inhibition .
Advanced Research Questions
Q. How can researchers address low yields during the final crystallization step?
Low yields often arise from poor solubility or premature crystallization. Strategies include:
- Seeding : Introducing seed crystals of the desired polymorph (e.g., Form A or B) to control nucleation .
- Gradient cooling : Gradually reducing temperature (e.g., from 80°C to 10°C over 12 hours) to optimize crystal growth .
- Solvent optimization : Using mixed solvents (e.g., methanol/water) to improve solubility and reduce impurities .
Q. How should contradictory biological activity data be analyzed across different assays?
Discrepancies may stem from assay conditions (e.g., pH, cofactors) or off-target effects. To resolve these:
- Dose-response curves : Validate activity across multiple concentrations.
- Counter-screening : Test against related kinases (e.g., PI3K/mTOR vs. CDK4/6) to assess selectivity .
- Structural analogs : Compare results with derivatives (e.g., 8-ethyl or 8-cyclopentyl variants) to identify critical substituents .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this series?
SAR studies require systematic modification of the pyrido[2,3-d]pyridazine scaffold:
- Substituent variation : Introduce groups at the 2-, 6-, or 8-positions (e.g., bromo, methylsulfanyl) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the carboxylate group with amides or heterocycles to improve bioavailability .
- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to link structural changes to ADME properties .
Q. How can polymorphism issues be mitigated during scale-up synthesis?
Polymorphism affects solubility and bioavailability. Mitigation strategies include:
- PAT (Process Analytical Technology) : Monitor crystallization in real-time using Raman spectroscopy or FBRM (focused beam reflectance measurement).
- Thermodynamic vs. kinetic control : Favor thermodynamically stable forms by adjusting supersaturation levels .
- Excipient compatibility : Test with common pharmaceutical excipients (e.g., PVP, HPMC) to stabilize the desired polymorph .
Q. What analytical methods are critical for validating purity in pharmacological studies?
High purity (>97%) is essential for reliable data. Key methods include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
